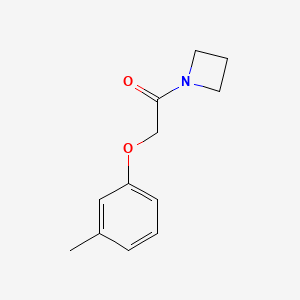![molecular formula C17H17NO4 B7475308 7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B7475308.png)
7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one, commonly known as ACDC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. ACDC belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, ACDC is a synthetic cannabinoid that has been developed to mimic the effects of natural cannabinoids.
Mecanismo De Acción
ACDC acts on the endocannabinoid system, which is a complex system of receptors and neurotransmitters that regulates various physiological processes such as pain, inflammation, and mood. ACDC binds to the CB1 and CB2 receptors in the endocannabinoid system, which leads to the activation of various signaling pathways that produce its therapeutic effects.
Biochemical and Physiological Effects:
ACDC has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. ACDC also has analgesic effects by reducing the perception of pain. Additionally, ACDC has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACDC in lab experiments is its high potency and specificity for the CB1 and CB2 receptors. This allows researchers to study the effects of the compound on the endocannabinoid system in a more targeted manner. However, one limitation of using ACDC is that it is a synthetic compound and may not fully mimic the effects of natural cannabinoids found in the cannabis plant.
Direcciones Futuras
There are numerous future directions for ACDC research. One potential area of research is its potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis. ACDC has also been found to have potential in the treatment of cancer by inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of ACDC and its potential therapeutic benefits.
Conclusion:
In conclusion, ACDC is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It acts on the endocannabinoid system and has been found to have anti-inflammatory, analgesic, and neuroprotective effects. ACDC has potential in the treatment of neurological disorders and cancer. Further research is needed to fully understand the biochemical and physiological effects of ACDC and its potential therapeutic benefits.
Métodos De Síntesis
ACDC is synthesized by reacting 1,3-diphenyl-2-propen-1-one with 2-azetidinone in the presence of a base such as potassium carbonate. The resulting product is then reacted with 4-hydroxycoumarin in the presence of a Lewis acid catalyst such as zinc chloride to obtain ACDC.
Aplicaciones Científicas De Investigación
ACDC has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. ACDC has also been found to have potential in the treatment of neurological disorders such as epilepsy and multiple sclerosis.
Propiedades
IUPAC Name |
7-[2-(azetidin-1-yl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(18-7-2-8-18)10-21-11-5-6-13-12-3-1-4-14(12)17(20)22-15(13)9-11/h5-6,9H,1-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZDSJGCVLNMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475242.png)

![2-cyclopentyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7475255.png)
![1-Methyl-4-[4-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7475257.png)



![[4-(Methoxymethyl)phenyl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7475292.png)
![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)

